molecular formula C11H14N4O5 B017050 7-Deazaguanosina CAS No. 62160-23-0

7-Deazaguanosina

Número de catálogo B017050
Número CAS: 62160-23-0
Peso molecular: 282.25 g/mol
Clave InChI: JRYMOPZHXMVHTA-DAGMQNCNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Synthesis Analysis

The synthesis of 7-deazaguanosine derivatives involves several key steps, including regioselective halogenation, to introduce substituents at specific positions on the pyrrolo[2,3-d]pyrimidine nucleus. For instance, the synthesis of 7-chloro-, 7-bromo-, and 7-iodo-substituted 7-deaza-2′-deoxyguanosine derivatives demonstrates the versatility of halogenation reactions in modifying the 7-deazaguanosine scaffold (Ramzaeva & Seela, 1995).

Molecular Structure Analysis

The molecular structure of 7-deazaguanosine derivatives is crucial for their interaction with biological molecules. Studies have shown that the introduction of phenyl or phenyltriazolyl residues at specific positions can significantly impact properties such as fluorescence, sugar conformation, and stability in DNA and RNA double helices (Ingale & Seela, 2016).

Chemical Reactions and Properties

7-Deazaguanosine and its derivatives undergo a range of chemical reactions, enabling the synthesis of complex nucleoside analogs. The "double click" reaction, for example, allows for the functionalization of 7-deazaguanosine DNA with branched side chains decorated with proximal pyrenes, showcasing the nucleoside's versatility as a scaffold for molecular probes (Seela & Ingale, 2010).

Physical Properties Analysis

The physical properties of 7-deazaguanosine derivatives, such as their solubility, melting point, and stability, are influenced by their molecular structure. The incorporation of 7-deazaguanosine into oligonucleotides, for example, can affect the duplex's thermal stability, as seen in the modified duplex d(c7GpCpc7GpCpc7GpC), which exhibits a lower melting temperature compared to the parent purine hexamer due to altered base stacking and hydrogen bonding (Seela & Driller, 1985).

Chemical Properties Analysis

The chemical properties of 7-deazaguanosine, such as its reactivity and interaction with enzymes, are critical for its application in nucleic acid chemistry and drug design. For instance, the synthesis of 7-deaza-2′-deoxyguanosine-5′-triphosphate demonstrates the nucleoside's potential as a versatile molecular biology probe, highlighting its utility in enzymatic reactions and as a building block for nucleic acid analogs (Koreanilkumar et al., 2013).

Aplicaciones Científicas De Investigación

Modificación del ADN

La 7-Deazaguanosina está involucrada en la modificación del ADN. Los nucleósidos modificados 2′-desoxi-7-ciano- y 2′-desoxi-7-amido-7-deazaguanosina (dPreQ0 y dADG, respectivamente) se han descubierto en el ADN. Estos son los productos de la vía de modificación de tRNA de queuosina bacteriana y el grupo de genes dpd . Este sistema está presente en diversas bacterias y juega un papel crucial en la modificación del ADN .

Sistema de Restricción-Modificación Bacteriano

El grupo de genes dpd, que codifica proteínas que comprenden el elaborado sistema de restricción-modificación Dpd, está involucrado en la producción de this compound. Este sistema está presente en diversas bacterias y juega un papel crucial en la modificación del ADN .

Elucidación Estructural del Sistema de Modificación del ADN

La this compound se utiliza en la elucidación estructural de un sistema de modificación del ADN. Los roles de cada proteína en la maquinaria de modificación Dpd de Salmonella enterica serovar Montevideo se han elucidado, y se ha determinado la estructura cristalina de rayos X de DpdA .

Dinámica del Estado Excitado

La this compound se utiliza en el estudio de la dinámica del estado excitado. La dinámica del estado excitado de la this compound y el 5′-monofosfato de guanosina se ha investigado en solución acuosa y en una mezcla de metanol y agua utilizando espectroscopia de absorción transitoria de banda ancha de femtosegundos .

Vías de Relajación Electrónica

Modificaciones estructurales menores a las nucleobases del ADN y ARN, como la this compound, tienen un efecto significativo en su dinámica de estado excitado y las vías de relajación electrónica .

Fotoestabilidad de las Nucleobases

La sustitución de un solo átomo de nitrógeno por un grupo metino (C–H) en la posición siete de la porción de guanina en la this compound estabiliza los estados 1 ππ * Lb y La y altera la topología de sus superficies de energía potencial. Esto da como resultado una dinámica de relajación más lenta en la this compound en comparación con la del 5′-monofosfato de guanosina .

Mecanismo De Acción

Target of Action

The primary targets of 7-Deazaguanosine are the proteins encoded by the dpdA, dpdB, and dpdC genes . These proteins are necessary for DNA modification and are part of the Dpd restriction–modification system present in diverse bacteria .

Mode of Action

7-Deazaguanosine interacts with its targets through a transglycosylation reaction . The protein DpdA, which has homology with the tRNA-dependent tRNA-guanine transglycosylase enzymes (TGT) in the queuosine pathway, is responsible for the exchange of a guanine base in the DNA for 7-cyano-7-deazaguanine (preQ 0 ) . An unexpected ATPase activity in DpdB is necessary for the insertion of preQ 0 into DNA . DpdC functions independently of DpdA/B in converting preQ 0 -modified DNA to ADG-modified DNA .

Biochemical Pathways

The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . This pathway is responsible for the 7-deazaguanine-based modification of DNA .

Result of Action

The result of 7-Deazaguanosine’s action is the modification of DNA. The Dpd system inserts preQ 0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC then converts preQ 0 -modified DNA to ADG-modified DNA . This modification plays a significant role in the molecular biology of DNA and tRNA, shaping diverse yet essential biological processes .

Action Environment

The action of 7-Deazaguanosine can be influenced by environmental factors. For instance, the presence of the dpd gene cluster, which encodes proteins necessary for DNA modification, is crucial for the action of 7-Deazaguanosine . The absence of this cluster in certain organisms can affect the compound’s action, efficacy, and stability

Safety and Hazards

The safety data sheet for 7-Deazaguanosine recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also suggests using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The future directions for research on 7-Deazaguanosine could involve further elucidation of the Dpd modification machinery and the roles of each protein involved in the synthesis of 7-Deazaguanosine . Additionally, more research could be done to understand the impact of 7-Deazaguanosine on the excited state dynamics and electronic relaxation pathways of DNA and RNA nucleobases .

Propiedades

IUPAC Name

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYMOPZHXMVHTA-DAGMQNCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977754
Record name 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62160-23-0
Record name 7-Deazaguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062160230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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